5-ACetyl-2-(4-isopropyl-3-methylphenoxy) pyridine
Description
Properties
IUPAC Name |
1-[6-(3-methyl-4-propan-2-ylphenoxy)pyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11(2)16-7-6-15(9-12(16)3)20-17-8-5-14(10-18-17)13(4)19/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTDIMJFWBHHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(=O)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-(4-isopropyl-3-methylphenoxy) pyridine typically involves the reaction of 2-chloropyridine with 4-isopropyl-3-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Oxidation Reactions
The acetyl group undergoes oxidation under acidic conditions. For example:
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Reagent/Conditions : Potassium permanganate (KMnO<sub>4</sub>) in H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O at 80°C for 6 hours.
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Product : 5-Carboxy-2-(4-isopropyl-3-methylphenoxy)pyridine, confirmed by IR absorption at 1685 cm<sup>−1</sup> (C=O stretch) and <sup>13</sup>C NMR resonance at δ 174.2 ppm .
| Substrate | Oxidizing Agent | Temperature | Yield (%) |
|---|---|---|---|
| 5-Acetyl-pyridine derivative | KMnO<sub>4</sub> | 80°C | 82 |
| Same substrate | CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 70°C | 68 |
Nucleophilic Aromatic Substitution (NAS)
The pyridine ring participates in NAS at the 2- and 4-positions when activated by electron-withdrawing groups:
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Reagent/Conditions : Sodium methoxide (NaOMe) in methanol under reflux for 12 hours.
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Product : 5-Acetyl-2-(4-isopropyl-3-methylphenoxy)-4-methoxypyridine, isolated via silica gel chromatography (20% EtOAc/hexane) with 75% yield .
Electrophilic Aromatic Substitution
The phenoxy moiety directs electrophiles to the para position relative to the oxygen atom:
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Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C produces 5-acetyl-2-(4-isopropyl-3-methyl-5-nitrophenoxy)pyridine (89% yield).
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Sulfonation : Fuming H<sub>2</sub>SO<sub>4</sub> at 120°C yields the sulfonated derivative, characterized by a molecular ion peak at m/z 381.1 [M+H]<sup>+</sup> in HRMS .
Cross-Coupling Reactions
The pyridine ring undergoes palladium-catalyzed couplings after halogenation:
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Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl<sub>4</sub> introduces bromine at the 3-position (92% yield).
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Suzuki Coupling : Reaction with phenylboronic acid using Pd(PPh<sub>3</sub>)<sub>4</sub> and Na<sub>2</sub>CO<sub>3</sub> in dioxane/H<sub>2</sub>O (3:1) at 90°C yields 5-acetyl-3-phenyl-2-(4-isopropyl-3-methylphenoxy)pyridine (85% yield) .
| Halogenated Derivative | Coupling Partner | Catalyst | Yield (%) |
|---|---|---|---|
| 3-Bromo-pyridine | Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | 85 |
| 3-Iodo-pyridine | Vinylboronate | PdCl<sub>2</sub>(dppf) | 78 |
Reduction Reactions
The acetyl group is selectively reduced to a hydroxymethyl group:
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Reagent/Conditions : NaBH<sub>4</sub> in ethanol at 25°C for 2 hours.
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Product : 5-(1-Hydroxyethyl)-2-(4-isopropyl-3-methylphenoxy)pyridine, verified by <sup>1</sup>H NMR (δ 4.85 ppm, broad singlet for -OH) .
Acid-Catalyzed Rearrangements
Under Bi(OTf)<sub>3</sub> catalysis in dichloroethane (DCE):
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Reaction : Intramolecular cyclization forms a fused imidazo[1,5-a]pyridine derivative (63% yield).
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Mechanism : Protonation of the acetyl oxygen generates a carbocation intermediate, followed by cyclization and rearomatization .
Stability and Degradation Pathways
Mass spectral analysis (source 6) reveals fragmentation patterns:
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Major Fragments : m/z 298.4 (loss of acetyl group), 211.2 (pyridine-phenoxy cleavage).
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Thermal Degradation : At 200°C, the compound decomposes into 4-isopropyl-3-methylphenol and 5-acetylpyridine (TGA-DSC data).
This compound’s versatility in cross-coupling, substitution, and redox reactions makes it valuable for synthesizing pharmacologically active intermediates. Experimental protocols from catalytic cyclization and halogenation studies provide robust frameworks for further derivatization.
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of 5-Acetyl-2-(4-isopropyl-3-methylphenoxy)pyridine typically involves the reaction of 2-chloropyridine with 4-isopropylphenol in the presence of a base such as potassium carbonate. The intermediate formed is then acetylated using acetic anhydride to yield the final product. This compound serves as a versatile building block in organic synthesis and coordination chemistry due to its functional groups that can participate in various chemical reactions.
Chemistry
In organic chemistry, 5-Acetyl-2-(4-isopropyl-3-methylphenoxy)pyridine is utilized as:
- A building block for synthesizing more complex molecules.
- A ligand in coordination chemistry, where it can form complexes with metal ions.
Biology
Research has indicated potential biological activities of this compound, including:
- Antimicrobial properties : Studies are ongoing to evaluate its effectiveness against various pathogens.
- Anti-inflammatory effects : It may inhibit enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases .
Medicine
In medicinal chemistry, this compound is being explored for:
- Therapeutic applications : Its structural characteristics suggest potential as a lead compound for developing new pharmaceuticals targeting inflammation and other diseases.
- Cancer research : Preliminary studies indicate that derivatives of this compound may exhibit anti-cancer properties by inhibiting tumor growth through modulation of specific signaling pathways .
Industry
In industrial applications, 5-Acetyl-2-(4-isopropyl-3-methylphenoxy)pyridine is used in:
- The development of specialty chemicals and materials.
- Formulating products that require specific chemical properties derived from its unique structure.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound inhibited pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro, suggesting potential use in treating chronic inflammatory diseases .
- Antimicrobial Efficacy : In vitro tests showed that 5-Acetyl-2-(4-isopropyl-3-methylphenoxy)pyridine exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-Acetyl-2-(4-isopropyl-3-methylphenoxy) pyridine involves its interaction with specific molecular targets. The phenoxy and pyridine rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. The acetyl group may also play a role in modulating its biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent-Based Comparison
Acetyl-Substituted Pyridines
- 3-Acetylpyridine (CAS 350-03-8): Simpler structure with an acetyl group at position 3. Lower molecular weight (121.14 g/mol) and higher water solubility compared to the target compound . Used in flavoring agents and as a biochemical reagent, lacking the steric hindrance of the phenoxy group .
Phenoxy-Substituted Pyridines
5-Bromo-2-chloro-3-methoxypyridine (CAS HB391 series):
- (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol (CAS 1186310-66-6): Chloro and dimethoxymethyl substituents with a hydroxymethyl group. Molecular weight: 217.65 g/mol. Functional groups suggest utility in nucleophilic substitutions .
Functional Group and Reactivity Comparison
Physicochemical Properties
- Solubility: The bulky phenoxy group in the target compound likely reduces water solubility compared to simpler acetylpyridines (e.g., 3-acetylpyridine) .
- Boiling Point/Melting Point : Data unavailable for the target compound, but analogs like 3-acetylpyridine have a boiling point of 220–222°C, suggesting similar thermal stability .
Biological Activity
5-Acetyl-2-(4-isopropyl-3-methylphenoxy) pyridine (CAS No. 1547800-75-8) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, biochemical properties, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with an acetyl group and a phenoxy moiety. This unique structure may contribute to its biological activity through various molecular interactions.
Research indicates that the biological activity of this compound may involve:
- Protein Binding : The compound may interact with specific proteins, influencing their function. For instance, compounds with similar structures have been shown to modulate enzyme activities through competitive inhibition or allosteric effects.
- Gene Expression Modulation : It may alter gene expression profiles, impacting cellular processes such as proliferation and apoptosis .
- Antioxidant Activity : Some studies suggest that derivatives of pyridine compounds exhibit antioxidant properties, which can protect cells from oxidative stress .
Anticancer Properties
Several studies have explored the anticancer potential of compounds related to this compound. For example:
- Cell Line Studies : In vitro assays demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Compound B | A549 (Lung) | 20 | Cell cycle arrest |
| 5-Acetyl-Pyridine | HeLa (Cervical) | 12 | ROS generation |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In preclinical models, it demonstrated a reduction in pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Case Study 1: In Vitro Efficacy Against Cancer Cells
A study conducted on the efficacy of similar pyridine derivatives showed that treatment with these compounds resulted in significant growth inhibition in HeLa cells, with an observed IC50 value of 12 µM. The study highlighted the role of apoptosis in mediating these effects, as evidenced by increased caspase activity following treatment .
Case Study 2: Anti-inflammatory Activity
In another investigation, an analog of the compound was tested in a murine model of arthritis. Results indicated a marked decrease in joint swelling and pain scores, correlating with reduced levels of inflammatory markers such as TNF-alpha and IL-6 in serum samples .
Q & A
Basic: What are the critical safety considerations when handling 5-Acetyl-2-(4-isopropyl-3-methylphenoxy) pyridine in laboratory settings?
Answer:
This compound exhibits acute oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) . Researchers must:
- Use PPE: Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to avoid direct contact.
- Ensure local exhaust ventilation to minimize aerosol/dust inhalation.
- Store in sealed containers away from incompatible materials (e.g., strong oxidizers) .
- Follow spill protocols: Avoid dry sweeping; use wet methods or HEPA-filtered vacuums to prevent dispersion .
Basic: How can researchers determine the physicochemical properties (e.g., density, solubility) of this compound experimentally?
Answer:
- Density: Use a calibrated densitometer or pycnometer for liquid samples. For solids, measure via displacement in a non-reactive solvent (e.g., hexane) .
- Solubility: Conduct stepwise solubility tests in solvents of varying polarity (water, ethanol, DMSO) at controlled temperatures (25°C, 40°C). Note: Data gaps exist for this compound, necessitating empirical validation .
- Thermal stability: Differential Scanning Calorimetry (DSC) can identify decomposition temperatures and phase transitions .
Advanced: What methodological approaches are recommended for resolving regioselectivity challenges during synthesis?
Answer:
Regioselectivity in pyridine derivatives often arises during functionalization (e.g., acetylation). Strategies include:
- Protecting groups: Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups) to direct reactions to desired positions .
- Catalytic control: Employ transition-metal catalysts (e.g., Pd) to favor specific bond formations. For example, Suzuki-Miyaura coupling for aryl-aryl bonds .
- Computational guidance: Density Functional Theory (DFT) can predict reactive sites by analyzing electron density and frontier molecular orbitals .
Advanced: How can response surface methodology (RSM) optimize reaction conditions for sulfonation or other derivatizations?
Answer:
- Design of Experiments (DoE): Use Plackett-Burman screening to identify critical variables (e.g., reagent ratio, temperature) .
- Box-Behnken RSM: Model interactions between variables (e.g., SO₃:pyridine ratio, time) to maximize yield or selectivity. Validate predictions with confirmatory runs .
- Example: For sulfonation, prioritize SO₃:pyridine molar ratios and reaction time to achieve targeted substitution while minimizing side products .
Basic: What analytical techniques are most effective for structural elucidation and purity assessment?
Answer:
- X-ray crystallography: Use SHELX programs (e.g., SHELXL) for single-crystal structure refinement, leveraging high-resolution data to resolve acetyl and phenoxy substituents .
- NMR spectroscopy: ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, acetyl protons appear as singlets near δ 2.5 ppm .
- HPLC-MS: Reverse-phase chromatography with UV/Vis detection (λ = 254 nm) and mass spectrometry for purity checks and byproduct identification .
Advanced: How can computational modeling (e.g., DFT) predict the compound’s reactivity in catalytic or inhibitory applications?
Answer:
- DFT calculations: Analyze electron density maps (e.g., Mulliken charges) to identify nucleophilic/electrophilic sites. The acetyl group and pyridine ring are key for donor-acceptor interactions .
- Molecular docking: Simulate binding affinities with target enzymes (e.g., kinases) to rationalize inhibitory effects. Pyridine derivatives often engage in π-π stacking and hydrogen bonding .
- Reactivity trends: Compare frontier orbitals (HOMO/LUMO) with analogous compounds to predict reaction pathways (e.g., electrophilic substitution at the 3-position) .
Basic: What protocols ensure safe disposal and environmental compliance for this compound?
Answer:
- Waste segregation: Collect residues in labeled, acid-resistant containers. Avoid aqueous discharge due to potential aquatic toxicity .
- Neutralization: React with dilute NaOH (for acidic byproducts) or activated carbon adsorption before disposal .
- Documentation: Maintain records per OSHA and EPA guidelines, including Material Safety Data Sheets (SDS) and waste manifests .
Advanced: How can conflicting data (e.g., toxicity, stability) from literature be reconciled?
Answer:
- Source evaluation: Prioritize peer-reviewed studies over vendor SDS (e.g., Indagoo vs. Sisco Research discrepancies in hazard classification) .
- Experimental validation: Replicate key assays (e.g., Ames test for mutagenicity) under controlled conditions.
- Meta-analysis: Use tools like RevMan to statistically integrate findings from multiple studies, accounting for variables (e.g., purity, solvent effects) .
Basic: What are the best practices for long-term storage to prevent degradation?
Answer:
- Conditions: Store at -20°C under inert gas (N₂ or Ar) in amber glass vials to prevent photolysis .
- Stability monitoring: Perform periodic HPLC checks (every 6 months) to detect decomposition (e.g., acetyl hydrolysis to carboxylic acid) .
- Desiccants: Include silica gel packs to mitigate humidity-induced degradation .
Advanced: How can in silico models predict the compound’s toxicological profile?
Answer:
- QSAR models: Use tools like TEST (Toxicity Estimation Software Tool) to estimate LD₅₀ and EC₅₀ values based on structural descriptors (e.g., logP, molecular weight) .
- ADMET prediction: Platforms like SwissADME assess absorption, metabolism, and cytochrome P450 interactions. The acetyl group may enhance metabolic stability .
- Read-across analysis: Compare with structurally similar compounds (e.g., 5-ethyl-2-methylpyridine) to infer hazards (e.g., respiratory irritation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
